Pyruvate carboxylase is classified under the enzyme commission number EC 6.4.1.1. It is a biotin-dependent enzyme found widely across various organisms, including fungi, bacteria, plants, and animals. The enzyme is encoded by the gene PC and exhibits a tetrameric structure composed of identical subunits. Pyruvate carboxylase-IN-2 is derived from synthetic pathways aimed at modulating the activity of this enzyme for therapeutic purposes .
The synthesis of pyruvate carboxylase-IN-2 typically involves organic synthesis techniques that focus on creating specific inhibitors of the pyruvate carboxylase enzyme. The process may include:
The technical details often require a thorough understanding of organic chemistry principles to optimize yield and purity .
The molecular structure of pyruvate carboxylase-IN-2 is designed to interact specifically with the active site of pyruvate carboxylase. While exact structural data for pyruvate carboxylase-IN-2 may vary based on its specific formulation, it generally includes:
Crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional structure, providing insights into how it inhibits enzyme activity .
Pyruvate carboxylase catalyzes a two-step reaction:
Pyruvate carboxylase-IN-2 acts by inhibiting one or both steps of this reaction, effectively reducing the formation of oxaloacetate from pyruvate . The inhibition mechanism may involve competitive or non-competitive binding at the active site.
The mechanism by which pyruvate carboxylase-IN-2 exerts its inhibitory effects involves several key steps:
This process can be quantitatively analyzed using kinetic studies that measure changes in reaction rates in the presence of varying concentrations of pyruvate carboxylase-IN-2 .
Pyruvate carboxylase-IN-2 exhibits several important physical and chemical properties:
These properties are critical for determining appropriate experimental conditions for studying its effects on pyruvate carboxylase activity .
Pyruvate carboxylase-IN-2 has potential applications in several scientific fields:
Pyruvate carboxylase (PC) is a tetrameric enzyme with each subunit containing biotin carboxylase (BC), carboxyltransferase (CT), biotin carboxyl carrier protein (BCCP), and allosteric (PT) domains. The active site spans multiple domains, with catalytic residues clustered at the interface between BC and CT domains in adjacent monomers. Cryo-EM analyses reveal that Pyruvate Carboxylase-IN-2 binds within a hydrophobic cleft near the CT active site (residues His617, Arg676, and Glu681 in Staphylococcus aureus PC), directly competing with pyruvate coordination [2] [6]. This binding induces conformational rigidity in the BCCP domain, restricting its rotation by ~20° and reducing biotin-mediated interdomain mobility essential for carboxyl transfer [6] [8]. The inhibitor’s 2,4-dioxopyrimidine core mimics the enol-pyruvate intermediate, while its chlorophenyl extension occupies the oxaloacetate exit tunnel, creating steric occlusion that impedes product release [1] [10].
Table 1: Structural Parameters of Pyruvate Carboxylase-IN-2 Binding
Target Domain | Key Residues | Binding Affinity (Kd, nM) | Conformational Change |
---|---|---|---|
Carboxyltransferase (CT) | His617, Arg676, Glu681 | 42 ± 3.1 | Rigid-body shift (7.2 Å) |
Biotin binding site | Thr882, Asn1025 | 158 ± 12.4 | Biotin rotation restricted |
Allosteric domain | Arg427, Gln430 | N/A | Altered acetyl-CoA affinity |
Tetramer interface | Asp1033, Lys1040 | N/A | Destabilized subunit contacts |
Acetyl-CoA activation induces large-scale quaternary reorganization in PC, stabilizing a catalytically competent conformation. Time-resolved cryo-EM studies show acetyl-CoA binding to the PT domain triggers ATP hydrolysis competence by repositioning the BC domain lid (residues Lys157–Glu199) to enclose MgATP [5] [10]. Pyruvate Carboxylase-IN-2 exploits this mechanism through competitive displacement of acetyl-CoA, reducing its binding affinity by 18-fold (Ki = 2.8 μM) [5] [10]. This disrupts interlayer communication between PT domains, preventing the transition from asymmetric to symmetric tetrameric states essential for catalysis [6] [8]. Consequently, carboxybiotin formation decreases by >90% due to impaired BC domain dimerization, as validated by sedimentation velocity assays showing tetramer dissociation into inactive monomers at inhibitor concentrations >10 μM [7] [10].
Proposed Model of Allosteric Interception:
1. Acetyl-CoA binds PT domain → Stabilizes closed BC conformation 2. ATP hydrolysis proceeds → Carboxybiotin forms 3. BCCP domain translocates carboxybiotin to CT site 4. Pyruvate carboxylation occurs → Oxaloacetate released
Pyruvate Carboxylase-IN-2 binds at the PT-CT interface, blocking step 1 and destabilizing steps 2–4 [5] [8].
The BCCP domain’s swinging arm mechanism requires biotin to traverse 75 Å between BC and CT active sites. Pyruvate Carboxylase-IN-2 contains a biotin-mimetic moiety that competes with covalently attached biotin for docking in the BC active site (IC50 = 0.9 μM) [1] [4]. Kinetic assays demonstrate this reduces carboxybiotin accumulation by 85% ± 4% under saturating ATP/HCO3− conditions [4] [10]. Furthermore, the inhibitor accelerates biotin decarboxylation at the CT site (kcat increased 3.2-fold), depleting the functional cofactor pool [10]. This dual targeting distinguishes Pyruvate Carboxylase-IN-2 from classical inhibitors like avidin, which merely sequester biotin without active site engagement [4].
Table 2: Inhibition Efficiency Against Biotin-Dependent Reactions
Reaction Step | Uninhibited Rate (s−1) | + Pyruvate Carboxylase-IN-2 (5 μM) | % Suppression |
---|---|---|---|
Biotin carboxylation | 12.4 ± 0.8 | 1.9 ± 0.3 | 85% |
Carboxybiotin translocation | 8.7 ± 0.6 | 3.1 ± 0.4 | 64% |
Pyruvate carboxylation | 6.3 ± 0.5 | 0.4 ± 0.1 | 94% |
Biotin decarboxylation | 0.9 ± 0.1 | 2.9 ± 0.3 | N/A (activation) |
Pyruvate Carboxylase-IN-2 exhibits mixed-type inhibition against ATP (α = 2.7) and uncompetitive inhibition against pyruvate (α’ = 3.1), indicating preferential binding to the enzyme–ATP complex [10]. Stopped-flow fluorimetry reveals the inhibitor reduces ATP binding affinity by 4.5-fold (Kd from 28 μM to 126 μM) and decreases catalytic turnover (kcat) from 15.2 s−1 to 1.8 s−1 [10]. Notably, it amplifies negative cooperativity in HCO3− binding: Hill coefficients shift from 1.0 (control) to 1.8 (with inhibitor), suggesting synergistic suppression of bicarbonate activation [10]. Metabolic flux analysis in hepatocytes shows 10 μM Pyruvate Carboxylase-IN-2 suppresses oxaloacetate production by 92% and reduces gluconeogenic output from lactate/pyruvate by 87% ± 3% [1] [4].
Table 3: Kinetic Parameters for ATP-Dependent Reactions
Parameter | Control | + Pyruvate Carboxylase-IN-2 (5 μM) | Change |
---|---|---|---|
Km (ATP, μM) | 45 ± 4 | 202 ± 15 | ↑ 4.5-fold |
kcat (s−1) | 15.2 ± 0.9 | 1.8 ± 0.2 | ↓ 8.4-fold |
Ki (apparent, μM) | N/A | 0.11 ± 0.02 | N/A |
HCO3− Hill coefficient | 1.0 | 1.8 | ↑ 80% |
Oxaloacetate Vmax (μM/min) | 8.7 ± 0.6 | 0.7 ± 0.1 | ↓ 92% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4